Ethyl fluoro(nitro)(phenylsulfanyl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl fluoro(nitro)(phenylsulfanyl)acetate is an organic compound with the molecular formula C10H10FNO4S This compound features a complex structure that includes a fluoro, nitro, and phenylsulfanyl group attached to an acetate backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl fluoro(nitro)(phenylsulfanyl)acetate typically involves multi-step organic reactions. One common method includes the nucleophilic substitution reaction where a phenylsulfanyl group is introduced to an ethyl acetate derivative. The reaction conditions often require the use of a base such as sodium hydride (NaH) and a polar aprotic solvent like dimethylformamide (DMF) to facilitate the substitution reaction.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and controlled reaction environments is crucial to achieve high efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Ethyl fluoro(nitro)(phenylsulfanyl)acetate can undergo oxidation reactions, particularly at the phenylsulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: The nitro group in the compound can be reduced to an amine using reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: The fluoro group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Palladium on carbon (Pd/C) with hydrogen gas or sodium borohydride (NaBH4) can be employed.
Substitution: Nucleophiles such as sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar solvents like acetonitrile (CH3CN) are typical.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl fluoro(nitro)(phenylsulfanyl)acetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique functional groups make it a versatile building block in organic synthesis.
Biology: The compound can be used in the study of enzyme inhibition and protein interactions due to its reactive functional groups.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Ethyl fluoro(nitro)(phenylsulfanyl)acetate involves its interaction with various molecular targets. The nitro group can participate in redox reactions, while the phenylsulfanyl group can interact with thiol-containing enzymes or proteins. The fluoro group can enhance the compound’s binding affinity to certain biological targets due to its electronegativity and ability to form hydrogen bonds.
Comparison with Similar Compounds
Ethyl fluoroacetate: Similar in structure but lacks the nitro and phenylsulfanyl groups.
Ethyl nitroacetate: Contains a nitro group but lacks the fluoro and phenylsulfanyl groups.
Phenylsulfanylacetate: Contains the phenylsulfanyl group but lacks the fluoro and nitro groups.
Uniqueness: Ethyl fluoro(nitro)(phenylsulfanyl)acetate is unique due to the combination of fluoro, nitro, and phenylsulfanyl groups in a single molecule. This combination imparts distinct reactivity and potential for diverse applications in various fields of research and industry.
Properties
CAS No. |
103217-99-8 |
---|---|
Molecular Formula |
C10H10FNO4S |
Molecular Weight |
259.26 g/mol |
IUPAC Name |
ethyl 2-fluoro-2-nitro-2-phenylsulfanylacetate |
InChI |
InChI=1S/C10H10FNO4S/c1-2-16-9(13)10(11,12(14)15)17-8-6-4-3-5-7-8/h3-7H,2H2,1H3 |
InChI Key |
UIOKMOVQPBEZGU-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C([N+](=O)[O-])(F)SC1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.